ARN-3236 is a potent and selective small-molecule inhibitor of salt-inducible kinase 2 (SIK2). [, ] SIK2 belongs to the AMPK family of kinases and is involved in various cellular processes, including cell cycle regulation, gene transcription, and inflammatory responses. [, ] ARN-3236 exhibits high selectivity for SIK2, demonstrating minimal activity against a panel of over 456 other kinases. [] This selectivity makes it a valuable tool for investigating the specific roles of SIK2 in various biological contexts.
While the provided research abstracts do not contain detailed procedures for the synthesis of ARN-3236, they mention that the compound was discovered through fragment-based design strategies. [] This approach typically involves screening small molecule fragments for binding affinity to the target protein (SIK2 in this case) and then optimizing these fragments or linking them together to create more potent and selective inhibitors. The researchers likely utilized structure-activity relationship (SAR) studies to guide the synthesis process and optimize the compound's potency, selectivity, and pharmacokinetic properties.
ARN-3236 acts as a potent and selective ATP-competitive inhibitor of SIK2. [] By binding to the ATP-binding site of SIK2, it prevents the enzyme from phosphorylating its downstream targets, effectively inhibiting its kinase activity. [, ] This inhibition subsequently disrupts various SIK2-mediated cellular processes. For instance, in the context of cancer cells, ARN-3236 inhibits cell growth, delays cell cycle progression, induces cell death, and enhances CREB1 activity. [] In immune cells, ARN-3236 has been shown to decrease pro-inflammatory cytokine production while increasing anti-inflammatory cytokine production, leading to an anti-inflammatory phenotype. []
While the provided abstracts do not extensively describe the physical and chemical properties of ARN-3236, they mention its favorable pharmacokinetic parameters in animal models, including good oral bioavailability. [] This suggests that the compound possesses suitable solubility, permeability, and metabolic stability for in vivo studies.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9